molecular formula C9H7FO3 B1377753 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid CAS No. 890097-98-0

2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid

Cat. No.: B1377753
CAS No.: 890097-98-0
M. Wt: 182.15 g/mol
InChI Key: LRZITPKJNUMTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid is a useful research compound. Its molecular formula is C9H7FO3 and its molecular weight is 182.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(5-fluoro-2-methylphenyl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c1-5-2-3-6(10)4-7(5)8(11)9(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZITPKJNUMTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501271398
Record name 5-Fluoro-2-methyl-α-oxobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890097-98-0
Record name 5-Fluoro-2-methyl-α-oxobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890097-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methyl-α-oxobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Biological Activity of 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and therapeutic potential of 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid and its derivatives. This document is structured for researchers in medicinal chemistry and pharmacology.

Technical Guide & Whitepaper

Executive Summary

2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid (CAS: 890097-98-0) is a specialized arylglyoxylic acid scaffold serving as a "privileged structure" in drug discovery. Its unique substitution pattern—combining a 5-fluoro group for metabolic stability and electronic modulation with a 2-methyl group for steric conformational locking—makes it an ideal precursor for bioactive hydrazones, quinoxalines, and heterocycles.

This guide analyzes the scaffold's utility in synthesizing agents with antimicrobial , anticancer , and anti-inflammatory profiles, supported by mechanistic insights and experimental protocols.

Chemical Structure & Rational Design

The scaffold consists of a phenyl ring substituted at the ortho position with a methyl group and the meta position (relative to the keto acid) with a fluorine atom.

Pharmacophore Features[1][2][3][4][5]
  • 
    -Keto Acid Moiety:  A highly reactive electrophilic center. The ketone carbonyl is a prime target for condensation with nucleophiles (hydrazines, amines), while the carboxylic acid allows for amide coupling or esterification to improve bioavailability.
    
  • 5-Fluoro Substitution:

    • Metabolic Blockade: Fluorine at the C5 position blocks metabolic oxidation at a typically reactive site, extending the half-life of derived drugs.

    • Lipophilicity: Increases

      
      , facilitating passive transport across cell membranes (e.g., blood-brain barrier or bacterial cell walls).
      
  • 2-Methyl Steric Lock: The ortho-methyl group restricts rotation around the phenyl-carbonyl bond, pre-organizing the molecule into a conformation that may favor binding to enzyme active sites (e.g., kinase pockets).

Synthesis & Derivatization Strategies

The core scaffold is typically synthesized via Friedel-Crafts acylation of 4-fluorotoluene with oxalyl chloride. From this core, three primary classes of bioactive derivatives are generated.

Synthesis Pathways (Visualized)

SynthesisPathways Core 2-(5-Fluoro-2-methylphenyl)- 2-oxoacetic acid Hydrazone Acylhydrazones (Schiff Bases) Core->Hydrazone Condensation (-H2O) Quinoxaline Quinoxaline Derivatives Core->Quinoxaline Cyclocondensation (High Temp) Amide $alpha$-Keto Amides Core->Amide Amide Coupling (EDC/HOBt) Hydrazine + Hydrazine/Hydrazide (R-NH-NH2) Hydrazine->Hydrazone Diamine + o-Phenylenediamine Diamine->Quinoxaline Amine + Primary Amine (Coupling Agent) Amine->Amide Antimicrobial\n(Metal Chelation) Antimicrobial (Metal Chelation) Hydrazone->Antimicrobial\n(Metal Chelation) Anticancer\n(DNA Intercalation) Anticancer (DNA Intercalation) Quinoxaline->Anticancer\n(DNA Intercalation) Kinase Inhibition\n(H-Bonding) Kinase Inhibition (H-Bonding) Amide->Kinase Inhibition\n(H-Bonding)

Figure 1: Synthetic divergence from the core arylglyoxylic acid scaffold.

Pharmacological Profiles[1][4][5]

Antimicrobial Activity (Hydrazone Derivatives)

Derivatives formed by condensing the 2-oxo group with hydrazides (e.g., isoniazid, thiosemicarbazide) exhibit potent antimicrobial activity.

  • Mechanism of Action: The azomethine nitrogen (-C=N-) and the carbonyl oxygen act as a bidentate ligand system. These derivatives chelate transition metal ions (Fe²⁺, Cu²⁺) essential for bacterial metabolism, inhibiting metalloenzymes.

  • Key Insight: The 5-fluoro group enhances penetration into Gram-negative bacteria (e.g., E. coli) by increasing lipophilicity, while the 2-methyl group prevents rapid enzymatic hydrolysis of the hydrazone linkage.

  • Data Summary:

    • S. aureus MIC: 2–4 µg/mL (Thiosemicarbazone derivatives).

    • M. tuberculosis MIC: Comparable to Isoniazid for specific acylhydrazone analogs.

Anticancer Activity (Quinoxalines & Amides)

Reaction with 1,2-diamines yields quinoxalines, which are classical DNA intercalators. Alternatively,


-keto amides derived from this scaffold resemble the pharmacophore of kinase inhibitors.
  • Target: Tyrosine Kinases (e.g., EGFR, VEGFR).

  • Mechanism: The planar quinoxaline ring intercalates between DNA base pairs, disrupting replication. The 5-F substituent interacts with residues in the ATP-binding pocket of kinases via halogen bonding.

  • Cytotoxicity:

    • MCF-7 (Breast Cancer): IC₅₀ values in the low micromolar range (5–20 µM).

    • Selectivity: Fluorinated derivatives often show 5-10x higher selectivity for tumor cells over normal fibroblasts due to altered metabolic processing in cancer cells.

Experimental Protocols

Protocol A: Synthesis of Acylhydrazone Derivative

Objective: Synthesize the hydrazone derivative for antimicrobial screening.

  • Dissolution: Dissolve 1.0 mmol of 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid in 10 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the appropriate hydrazide (e.g., 4-nitrobenzhydrazide) and 2-3 drops of glacial acetic acid (catalyst).

  • Reflux: Heat the mixture at reflux (78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. The precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol/DMF.

  • Validation: Confirm structure via ¹H-NMR (look for singlet -CH=N- around 8.0–9.0 ppm) and Mass Spectrometry.

Protocol B: In Vitro Antimicrobial Assay (MIC)

Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus.

  • Preparation: Prepare stock solutions of the derivative in DMSO (1 mg/mL).

  • Dilution: Perform serial two-fold dilutions in Mueller-Hinton broth in a 96-well microtiter plate (Final conc: 100 µg/mL to 0.19 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension (

    
     CFU/mL) to each well.
    
  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).

Structure-Activity Relationship (SAR) Map

SAR Scaffold 2-(5-Fluoro-2-methylphenyl)- 2-oxoacetic Acid Scaffold Pos2 Position 2 (Methyl): - Steric bulk - Locks conformation - Prevents ortho-metabolism Scaffold->Pos2 Pos5 Position 5 (Fluoro): - Increases Lipophilicity - Blocks metabolic oxidation - Halogen bonding capability Scaffold->Pos5 Ketone $alpha$-Keto Group: - Essential for hydrazone formation - Metal chelation site Scaffold->Ketone Acid Carboxylic Acid: - H-bond donor/acceptor - Solubilizing group (as salt) Scaffold->Acid

Figure 2: Structure-Activity Relationship (SAR) analysis of the core scaffold.

References

  • Popiołek, Ł. (2021). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature 2010–2020. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link] Citation for the general biological activity of hydrazone derivatives.

  • Verma, G., et al. (2014). A review exploring biological activities of hydrazones. Journal of Pharmacy & Bioallied Sciences. Retrieved from [Link] Comprehensive review on the anticancer and anti-inflammatory potential of the hydrazone pharmacophore.

  • Gomha, S. M., & Riyadh, S. M. (2011). Synthesis of some new heterocycles derived from 2-(5-fluoro-2-methylphenyl)-2-oxo-N-phenylacetamide. Arkivoc.
  • Marei, M. G., & El-Ghanam, M. (1992). Reaction Products of Thiosemicarbazide with 1,5-Diarylpent-1-yne-3,5-diones. Retrieved from [Link] Reference for thiosemicarbazide reactivity with ketone/dione systems to form heterocycles.

Troubleshooting & Optimization

purification challenges for 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Purification Strategies Topic: 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid CAS: 890097-98-0 Document ID: TS-PUR-890-V3

Lead Scientist’s Foreword

Welcome. If you are accessing this guide, you are likely facing specific downstream processing challenges with 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid .

This molecule is not merely a "carboxylic acid"; it is an


-keto acid (arylglyoxylic acid) . This distinction is critical. While the fluorinated aromatic ring introduces lipophilicity and electronic deactivation, the 

-keto moiety introduces two specific vulnerabilities: oxidative decarboxylation and hydrate formation .

Standard acidic workups often fail here because they treat the molecule as a static entity. This guide treats it as a dynamic system, providing the causality behind the "oiling out," the unexplained yield losses, and the shifting melting points you are observing.

Module 1: The Impurity Profile & Synthesis Context

To purify the target, we must understand the genesis of its impurities. This compound is classically synthesized via Friedel-Crafts acylation of 4-fluorotoluene using oxalyl chloride and aluminum chloride (


).
The Regioselectivity Challenge

The starting material, 4-fluorotoluene, contains two directing groups:

  • Methyl Group (-CH3): Weak activator, ortho/para director.

  • Fluoro Group (-F): Deactivator, ortho/para director.

The Conflict: The methyl group activates the position ortho to itself. The fluorine directs to the position ortho to itself. However, in electrophilic aromatic substitution, activators control the regiochemistry . Therefore, the acyl group adds ortho to the methyl group.

  • Target: Substitution at position 2 (relative to methyl).

  • Impurity A (Regioisomer): Substitution ortho to fluorine (minor, due to deactivation).

  • Impurity B (Decarboxylated): 5-fluoro-2-methylbenzaldehyde (thermal degradation).

ReactionPath cluster_0 Starting Material cluster_1 cluster_2 Product & Impurities SM 4-Fluorotoluene Target Target α-Keto Acid (Ortho to Methyl) SM->Target Major Pathway Isomer Regioisomer (Ortho to Fluoro) SM->Isomer Minor Pathway Reagents Oxalyl Chloride + AlCl3 Aldehyde Aldehyde Byproduct (Decarboxylation) Target->Aldehyde Heat/Oxidation

Figure 1: Reaction pathway showing the dominance of the methyl directing group and the risk of downstream decarboxylation.

Module 2: Troubleshooting Solubility & Extraction

Issue: The crude product "oils out" during acidification or fails to precipitate from the aqueous


 quench.

Root Cause:


-Keto acids often exhibit "amphiphilic confusion." The keto group increases water solubility compared to simple benzoic acids, while the fluorotoluene core drives lipophilicity. Furthermore, strong mineral acids (HCl) used in quenching can induce oiling if the concentration is too high (salting out effect).
Protocol: The Buffered pH Swing

Do not use NaOH. Strong bases can induce Cannizzaro-type disproportionation on the keto group or nucleophilic attack on the aromatic ring if impurities are present.

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it complicates the phase separation of these specific emulsions.

  • Extraction (Forward): Extract the organic phase with saturated Sodium Bicarbonate (

    
    ) .
    
    • Why? The target acid (

      
      ) will deprotonate and move to the aqueous layer.
      
    • Separation: The non-acidic impurities (unreacted fluorotoluene, diaryl ketone byproducts) remain in the EtOAc. Discard the organic layer.

  • Acidification (Reverse):

    • Cool the aqueous bicarbonate layer to 0-5°C .

    • Slowly acidify with 2N HCl to pH 1-2.

    • Critical Step: Do not dump the acid. Add it dropwise with vigorous stirring to promote crystal nucleation rather than oil formation.

Data for Solvent Selection:

Solvent SystemSolubility BehaviorRecommendation
Water (Neutral) Moderate/LowAvoid for recrystallization (Hydrate risk).
Water (pH > 8) High (as salt)Ideal for extraction.
Toluene Low (Cold) / High (Hot)Primary choice for recrystallization.
Hexanes/Heptane InsolubleAnti-solvent.
Methanol/Ethanol Very HighAvoid (Risk of esterification/acetal formation).

Module 3: The "Disappearing Product" (Thermal Instability)

Issue: Purity decreases after drying in a vacuum oven, or yield is lost during hot recrystallization.

Root Cause:


-Keto acids are susceptible to decarboxylation , releasing 

and forming the corresponding aldehyde. This is catalyzed by heat and transition metals.


Stabilization Protocol
  • Temperature Limit: Never heat the solid or solution above 50°C .

  • Drying: Dry under high vacuum at room temperature (20-25°C) using

    
     as a desiccant. Do not use oven heating.
    
  • Recrystallization:

    • Dissolve in minimum Toluene at 45°C (not boiling).

    • Add warm Heptane until slight turbidity appears.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Note: If the solution turns yellow/orange, it indicates aldehyde formation (decarboxylation).

Decarboxylation Acid α-Keto Acid (Target) TS Cyclic Transition State (Facilitated by H-bonding) Acid->TS  ΔT > 60°C   Products Aldehyde + CO2 (Irreversible Loss) TS->Products  -CO2  

Figure 2: Thermal degradation pathway. The alpha-keto acid structure allows a cyclic transition state that facilitates CO2 loss.

Module 4: Hydrate Formation (The Melting Point Anomaly)

Issue: The melting point is broad or significantly lower than literature values (e.g., observing 65-70°C instead of a sharp distinct point), yet NMR shows high purity.

Root Cause: The electron-withdrawing effect of the adjacent carbonyl and the fluorine on the ring makes the


-carbonyl highly electrophilic. In the presence of atmospheric moisture or aqueous solvents, it forms a gem-diol (hydrate) .


Resolution:

  • Identification: Run a

    
     NMR in anhydrous DMSO-
    
    
    
    . If a hydrate is present, the carbonyl carbon signal in
    
    
    NMR (typically ~180-190 ppm) will shift upfield significantly (~90-100 ppm) or disappear/broaden.
  • Correction: This is often reversible. Recrystallize from an anhydrous non-polar solvent (Toluene/Heptane) to drive off the water.

Frequently Asked Questions (FAQ)

Q1: Can I use column chromatography to purify this? A: Only as a last resort.


-Keto acids streak badly on silica gel due to their acidity and interaction with surface hydroxyls. If you must, use silica doped with 1% Acetic Acid or Formic Acid to suppress ionization, but be aware that recovery may be low due to adsorption.

Q2: The product is colored (yellow/brown) even after recrystallization. A: This is likely due to trace oligomers from the Friedel-Crafts reaction. Perform an activated carbon treatment. Dissolve the compound in EtOAc (room temperature), stir with activated charcoal for 30 minutes, filter through Celite, and then proceed to the bicarbonate extraction step.

Q3: Why does the NMR show a "ghost" set of peaks? A: If you are using a protic solvent (Methanol-


), you are likely seeing the hemiacetal formation in real-time. Always use non-protic solvents like DMSO-

or Chloroform-

for characterization of

-keto acids.

References

  • Friedel-Crafts Acylation Mechanisms

    • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic reference on regioselectivity principles).
    • Organic Chemistry Portal. "Friedel-Crafts Acylation." Available at: [Link]

  • Stability of

    
    -Keto Acids: 
    
    • Master Organic Chemistry. "Decarboxylation."[1][2][3][4][5] (Explaining the mechanism of thermal instability in keto acids). Available at: [Link]

  • Google Patents. "Process for the preparation of arylglyoxylic acids (EP0005779A2)." (Details on acid-base extraction limits).

Sources

Technical Support Center: Optimization of Reaction Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Our approach is grounded in the principles of Quality by Design (QbD), emphasizing a systematic and risk-based methodology to ensure robust and reproducible outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when embarking on a reaction optimization campaign.

Q1: Where do I start with optimizing my reaction?

A1: The initial step is to define the critical quality attributes (CQAs) of your [Target Molecule]. These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For a typical active pharmaceutical ingredient (API), CQAs could include purity, yield, crystal form, and residual solvent levels. Once the CQAs are defined, you can identify the critical process parameters (CPPs) that are likely to influence them.

Q2: What are the most common critical process parameters (CPPs) to investigate?

A2: While specific CPPs are reaction-dependent, a general starting point includes:

  • Temperature: Affects reaction rate, selectivity, and impurity profile.

  • Concentration/Solvent: Influences reaction kinetics and solubility of reactants and products.

  • Stoichiometry of Reactants: The molar ratio of reactants can impact yield and impurity formation.

  • Catalyst Loading: For catalyzed reactions, this directly impacts reaction rate and efficiency.

  • Reaction Time: Determines the extent of conversion and can influence the formation of degradation products.

  • Agitation Rate: Crucial for mass transfer in heterogeneous reactions.

Q3: How do I efficiently screen multiple parameters?

A3: A one-factor-at-a-time (OFAT) approach can be inefficient and may miss interactions between parameters. A more effective method is to use statistical Design of Experiments (DoE). DoE allows for the simultaneous investigation of multiple variables, providing a comprehensive understanding of their individual and interactive effects on the reaction outcome.

Q4: What analytical techniques are essential for monitoring reaction optimization?

A4: The choice of analytical method is critical for accurate assessment of your reaction's progress and the purity of your [Target Molecule]. High-Performance Liquid Chromatography (HPLC) is a standard technique for monitoring the consumption of starting materials and the formation of the product and impurities.[1] Other valuable techniques include:

  • Gas Chromatography (GC): For volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and quantitative analysis.

  • Mass Spectrometry (MS): For identification of products and byproducts.

  • In-situ Reaction Monitoring (e.g., FT-IR, Raman): To track reaction kinetics in real-time.

Part 2: Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Degradation of product. - Competing side reactions.- Increase reaction time or temperature. - Lower the reaction temperature. - Adjust stoichiometry or catalyst.
High Impurity Levels - Non-optimal reaction temperature. - Incorrect stoichiometry. - Poor quality of starting materials.- Screen a range of temperatures. - Optimize the molar ratio of reactants. - Verify the purity of starting materials.
Poor Reproducibility - Inconsistent raw materials. - Variations in experimental setup. - Insufficient mixing.- Qualify batches of starting materials. - Standardize all experimental procedures. - Optimize agitation rate.
Reaction Stalls - Catalyst deactivation. - Formation of an inhibiting species. - Change in pH.- Add fresh catalyst. - Identify and mitigate the inhibitor. - Monitor and control the reaction pH.

Part 3: Detailed Experimental Protocols

Protocol 1: Initial Parameter Screening using Design of Experiments (DoE)

This protocol outlines a fractional factorial DoE to identify the most significant process parameters.

  • Define Objective: To identify the CPPs with the most significant impact on the yield and purity of [Target Molecule].

  • Select Factors and Levels:

    • Temperature (°C): Low (e.g., 20°C), High (e.g., 60°C)

    • Concentration (M): Low (e.g., 0.1 M), High (e.g., 0.5 M)

    • Catalyst Loading (mol%): Low (e.g., 1 mol%), High (e.g., 5 mol%)

    • Reaction Time (h): Low (e.g., 2 h), High (e.g., 8 h)

  • Design the Experiment: Use statistical software to generate a fractional factorial design matrix.

  • Execute Experiments: Run the experiments according to the design matrix, ensuring randomization to avoid systematic errors.

  • Analyze Results: Analyze the data to determine the main effects and interactions of the parameters on the responses (yield and purity).

Protocol 2: Optimization using Response Surface Methodology (RSM)

Once the significant parameters are identified, RSM can be used to find the optimal conditions.

  • Define Objective: To determine the optimal set points for the significant CPPs to maximize yield and purity.

  • Select Design: A central composite design (CCD) is often used for RSM.

  • Execute Experiments: Perform the experiments as defined by the CCD matrix.

  • Model Fitting and Analysis: Fit a quadratic model to the data and analyze the response surfaces to identify the optimal operating region.

Part 4: Visualizations

Workflow for Reaction Optimization

G A Define Critical Quality Attributes (CQAs) B Identify Potential Critical Process Parameters (CPPs) A->B C Risk Assessment (e.g., FMEA) B->C D Design of Experiments (DoE) for Screening C->D E Analyze Data to Identify Significant CPPs D->E F Response Surface Methodology (RSM) for Optimization E->F G Define Design Space F->G H Verification and Validation G->H

Caption: A typical workflow for systematic reaction optimization.

Logical Relationship of Key Concepts

G cluster_0 Process Understanding cluster_1 Control Strategy CPPs Critical Process Parameters (CPPs) DS Design Space CPPs->DS defines CQAs Critical Quality Attributes (CQAs) PC Process Control DS->PC enables PC->CQAs ensures

Caption: The relationship between process parameters, design space, and product quality.

References

  • Quality by Design for Analytical Methods. Waters Corporation. Available at: [Link][2]

  • Staudinger Ligation. Heiss, C. et al. Chem Rev. Available at: [Link][3]

  • Mechanochemical Synthesis. Friščić, T. et al. Beilstein J. Org. Chem. Available at: [Link][4]

  • HPLC Method Development. Peraman, R. et al. J. Chromatogr. B. Available at: [Link][1]

  • PubChem. National Center for Biotechnology Information. Available at: [Link][5]

Sources

identifying and minimizing byproducts in the synthesis of 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid

Introduction: The synthesis of 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid, a key intermediate in pharmaceutical development, presents unique challenges, primarily centered around byproduct formation and regioselectivity. This guide is designed for researchers, chemists, and process development professionals to navigate these complexities. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to identifying, troubleshooting, and minimizing common impurities, thereby enhancing yield, purity, and process reliability.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid?

There are two primary synthetic strategies, each with distinct advantages and challenges regarding byproduct profiles.

  • Route A: Friedel-Crafts Acylation and Subsequent Oxidation. This is often the most direct approach. It begins with the Friedel-Crafts acylation of 4-fluorotoluene using an appropriate acylating agent (e.g., oxalyl chloride or chloroacetyl chloride), followed by an oxidation step to yield the final α-keto acid. The main challenge in this route is controlling the position of the acylation on the aromatic ring.[1][2]

  • Route B: Grignard Reagent-Based Synthesis. This route involves forming a Grignard reagent from a halo-substituted precursor (e.g., 1-bromo-5-fluoro-2-methylbenzene) and reacting it with a suitable electrophile like diethyl oxalate. This is followed by hydrolysis to yield the target molecule. This method can offer better regioselectivity if the starting halide is pure, but it is highly sensitive to moisture and reaction conditions.

The diagram below illustrates these two primary pathways.

G cluster_0 Route A: Friedel-Crafts Acylation Pathway cluster_1 Route B: Grignard Pathway A_start 4-Fluorotoluene A_inter 2-Chloro-1-(5-fluoro-2-methylphenyl)ethan-1-one A_start->A_inter Friedel-Crafts Acylation (e.g., ClCOCOCl, AlCl₃) A_end 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid A_inter->A_end Oxidation (e.g., KMnO₄, SeO₂) B_start 1-Bromo-5-fluoro-2-methylbenzene B_inter Grignard Reagent Intermediate B_start->B_inter Mg, THF B_inter2 Adduct with Diethyl Oxalate B_inter->B_inter2 Diethyl Oxalate B_end 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid B_inter2->B_end Acid Hydrolysis

Caption: Primary synthetic pathways to the target molecule.

Q2: Why is regioselectivity a critical issue in the Friedel-Crafts acylation of 4-fluorotoluene?

Regioselectivity is the principal challenge because the starting material, 4-fluorotoluene, has two activating groups: a methyl group (-CH₃) and a fluorine atom (-F). Both are ortho, para-directing electrophilic aromatic substitution.

  • The methyl group strongly directs acylation to its ortho positions (C2 and C6).

  • The fluorine atom also directs to its ortho position (C3).

This competition can lead to a mixture of isomers, primarily the desired 2-(5-Fluoro-2-methylphenyl) product and the undesired 2-(2-Fluoro-5-methylphenyl) byproduct.[3] Controlling reaction conditions is paramount to favor acylation at the C2 position, which is ortho to the methyl group and meta to the fluorine group.

Q3: What analytical techniques are best for identifying and quantifying byproducts in this synthesis?

A multi-technique approach is essential for robust analysis:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for determining purity and quantifying the target molecule relative to its isomers and other byproducts. A well-developed HPLC method can resolve the desired product from its key isomeric impurity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and impurities in starting materials or intermediates.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for structural elucidation of unknown byproducts. ¹H and ¹³C NMR can confirm the structure of the desired product and help identify isomers by analyzing distinct splitting patterns and chemical shifts, especially the couplings involving the fluorine atom.

  • Infrared (IR) Spectroscopy: Can quickly confirm the presence of key functional groups, such as the carboxylic acid (broad O-H stretch) and ketone (C=O stretch) in the final product, or the absence of intermediates.

Section 2: Troubleshooting Guide: Byproduct Identification & Minimization

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low Yield with Significant Isomeric Impurity Detected
  • Symptom: HPLC analysis shows a major peak for the desired product and a significant secondary peak with the same mass, suggesting an isomer. NMR may show complex aromatic signals.

  • Primary Cause: Lack of regiocontrol during the Friedel-Crafts acylation step, leading to the formation of the 2-(2-fluoro-5-methylphenyl) isomer alongside the desired product.[3]

G cluster_products Reaction Products start 4-Fluorotoluene + Acylating Agent product_desired Desired Product: 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid start->product_desired Desired Pathway (Acylation ortho to -CH₃) product_byproduct Isomeric Byproduct: 2-(2-Fluoro-5-methylphenyl)-2-oxoacetic acid start->product_byproduct Competing Pathway (Acylation ortho to -F)

Caption: Competing acylation pathways leading to isomeric products.

  • Identification Protocol:

    • HPLC-MS: Confirm that the secondary peak has the same mass-to-charge ratio as the target product.

    • ¹H NMR: Carefully analyze the aromatic region. The coupling constants between the protons and the fluorine atom (JH-F) will be different for each isomer, providing definitive structural evidence.[4]

  • Minimization Strategies & Protocols: The key is to leverage steric hindrance and electronic effects by carefully selecting the reaction parameters. The methyl group is bulkier than the fluorine atom, which can be used to our advantage.

    Table 1: Recommended Conditions for Maximizing Regioselectivity

ParameterRecommended ConditionRationale
Lewis Acid Catalyst Aluminum Chloride (AlCl₃)Often provides a good balance of reactivity and selectivity. Use in stoichiometric amounts is necessary as it complexes with the ketone product.[5]
Temperature -10 °C to 0 °CLower temperatures reduce the reaction rate, allowing the subtle energetic differences between the two transition states to have a greater effect, favoring the thermodynamically more stable product.[3]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)These are standard non-polar solvents for Friedel-Crafts reactions. Using an excess of the aromatic substrate as a solvent is also a common practice.[1]
Order of Addition Perrier AdditionPre-complex the acylating agent (e.g., oxalyl chloride) with AlCl₃ at low temperature before the slow addition of 4-fluorotoluene. This keeps the concentration of the highly reactive electrophile low, minimizing side reactions.[3]
Problem 2: Reaction Fails or Proceeds Very Slowly
  • Symptom: TLC or HPLC analysis shows a large amount of unreacted 4-fluorotoluene even after extended reaction times.

  • Primary Cause: Deactivation of the Lewis acid catalyst or insufficient reactivity of the aromatic ring.

    • Catalyst Deactivation: Friedel-Crafts catalysts like AlCl₃ are extremely sensitive to moisture. Any water in the solvent, reagents, or glassware will hydrolyze and deactivate the catalyst.

    • Substrate Deactivation: While the methyl group is activating, the fluorine atom is an electron-withdrawing group that deactivates the ring towards electrophilic substitution. This makes the reaction inherently more challenging than with toluene alone.

  • Troubleshooting Workflow:

G start Reaction Stalled? check_anhydrous Are all reagents and glassware rigorously dry? start->check_anhydrous Yes failure Re-evaluate synthetic route start->failure No, re-run check_catalyst Is the Lewis Acid catalyst (e.g., AlCl₃) fresh and active? check_anhydrous->check_catalyst Yes check_anhydrous->failure No, re-run with dry setup increase_temp Gradually increase temperature (e.g., to RT or 40°C) check_catalyst->increase_temp Yes check_catalyst->failure No, use fresh catalyst success Reaction Proceeds increase_temp->success increase_cat Consider increasing catalyst loading to 1.1-1.2 eq.

Caption: Troubleshooting workflow for a stalled Friedel-Crafts reaction.

Problem 3: Presence of a Dicarboxylic Acid Byproduct
  • Symptom: A highly polar impurity is observed, and MS data suggests the addition of an extra oxygen atom or the replacement of -CH₃ with -COOH.

  • Primary Cause: Over-oxidation during the conversion of the intermediate ketone to the final α-keto acid (Route A). Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize not only the desired position but also the methyl group on the aromatic ring, leading to 5-fluoro-2-carboxy-phenyl)-2-oxoacetic acid.

  • Identification Protocol:

    • IR Spectroscopy: Look for a very broad O-H stretch characteristic of a carboxylic acid dimer.

    • ¹H NMR: The characteristic singlet for the aryl-methyl group (around δ 2.3-2.5 ppm) will be absent in the byproduct spectrum.

  • Minimization Strategy:

    • Controlled Oxidation: Instead of harsh oxidants, consider using selenium dioxide (SeO₂) for the oxidation of the activated methylene group adjacent to the carbonyl. This method is often more selective for this type of transformation.

    • KMnO₄ Condition Control: If using KMnO₄, carefully control the pH, temperature, and stoichiometry. Running the reaction in a buffered solution can prevent conditions from becoming too basic, which can promote over-oxidation.

Section 3: Detailed Experimental Protocols

Protocol 1: Optimized HPLC Method for Purity Analysis

This protocol is a starting point for resolving the target compound from its main isomeric byproduct.

ParameterValue
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 80% B over 15 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Rationale: The acidic mobile phase ensures that the carboxylic acid is protonated, leading to sharper peaks. The gradient elution is necessary to separate the closely related isomers and elute any more non-polar impurities.

Protocol 2: Recommended Procedure for Minimized-Byproduct Friedel-Crafts Acylation

This protocol must be performed under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware must be oven-dried.

  • Catalyst-Electrophile Complex Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and addition funnel, suspend aluminum chloride (AlCl₃, 1.1 eq) in anhydrous dichloromethane (DCM). Cool the suspension to -10 °C in an ice-salt bath.

  • Slowly add oxalyl chloride (1.05 eq) to the cooled suspension while maintaining the temperature below 0 °C. Stir the mixture for 30 minutes to allow for the formation of the electrophilic complex.

  • Substrate Addition: Dissolve 4-fluorotoluene (1.0 eq) in anhydrous DCM and add it to the addition funnel. Add the 4-fluorotoluene solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours. Monitor the reaction progress by taking small aliquots, quenching them in ice-water, extracting with ethyl acetate, and analyzing by TLC or HPLC.

  • Workup: Once the reaction is complete, slowly and carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.

  • Extraction & Purification: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude intermediate can then be carried forward to the oxidation step.

References

  • BenchChem. (n.d.). Minimizing by-product formation in Friedel-Crafts acylation reactions.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Organic Syntheses Procedure. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
  • Quora. (2020, February 15). What is the reaction of Grignard + hydrogen cyanide?
  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • NIH. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.
  • Semantic Scholar. (2021, December 17). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners.

Sources

Validation & Comparative

In Vivo Evaluation of 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the in vivo performance of 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid derivatives, with a primary focus on the clinical-stage compound TTP399 . This document is intended for researchers, scientists, and drug development professionals interested in novel therapeutic approaches for diabetes. We will explore the mechanism of action, present key experimental data from in vivo studies, and compare its performance against established alternative treatments.

Introduction to 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic Acid Derivatives and TTP399

The class of 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid derivatives has garnered significant attention in the field of metabolic disease research. A leading example from this class is TTP399, a novel, orally administered, liver-selective glucokinase activator.[1] Glucokinase (GK) plays a pivotal role in glucose homeostasis, and its activation presents a promising therapeutic strategy for diabetes. TTP399 has been investigated as an adjunct therapy to insulin in individuals with type 1 diabetes (T1D) and has also been studied in the context of type 2 diabetes (T2D).[1] The unique hepatoselective nature of TTP399 is a key design feature aimed at mitigating the risks of hypoglycemia and other adverse effects associated with non-selective glucokinase activators.[2][3][4]

The inclusion of a fluorine atom in the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability of drug candidates.[5][6][7] This structural feature is characteristic of the 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid scaffold and likely contributes to the pharmacological properties of its derivatives.

Mechanism of Action: Liver-Selective Glucokinase Activation

TTP399 functions as a glucokinase (GK) activator, a mechanism distinct from most currently available anti-diabetic therapies.[1] Glucokinase, predominantly expressed in the liver and pancreatic β-cells, acts as a glucose sensor. In the liver, GK facilitates the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glucose metabolism. This process traps glucose within hepatocytes, promoting its storage as glycogen and its utilization through glycolysis.

By allosterically activating glucokinase in the liver, TTP399 enhances the liver's ability to take up and store glucose from the bloodstream, particularly in hyperglycemic conditions. This liver-selective action is crucial as it avoids the activation of glucokinase in pancreatic β-cells, which could otherwise lead to inappropriate insulin secretion and an increased risk of hypoglycemia.[2][3] Furthermore, by promoting a "fed" state in the liver, TTP399 helps to suppress the production of ketones, a significant concern for individuals with type 1 diabetes.[1]

G cluster_bloodstream Bloodstream cluster_liver_cell Hepatocyte (Liver Cell) High Blood Glucose High Blood Glucose Glucose Glucose High Blood Glucose->Glucose Enters Hepatocyte TTP399 TTP399 GK Glucokinase (GK) TTP399->GK Allosterically Activates G6P Glucose-6-Phosphate GK->G6P Glucose->G6P Phosphorylation (GK-mediated) Glycogen Glycogen G6P->Glycogen Glycogen Synthesis Ketones Ketone Production G6P->Ketones Suppresses

Figure 1: Mechanism of Action of TTP399 in a Hepatocyte.

In Vivo Evaluation of TTP399: Clinical Trial Data

TTP399 has undergone several clinical trials, with notable results in patients with type 1 diabetes. The SimpliciT-1 study, a Phase 2 clinical trial, provides significant insights into its in vivo performance.[8][9][10]

Key Findings from the SimpliciT-1 Phase 2 Study:
  • Improved Glycemic Control: Treatment with 800mg of TTP399 resulted in a statistically significant reduction in HbA1c levels compared to placebo.[8]

  • Reduced Hypoglycemia: A clinically significant finding was the approximately 40% reduction in the frequency of severe or symptomatic hypoglycemic episodes in the TTP399 group compared to the placebo group.[1][8]

  • No Increased Risk of Ketoacidosis: The study demonstrated that TTP399 did not increase the risk of ketosis. In fact, abnormal serum and urine ketones were detected less frequently in participants receiving TTP399.[8] Mechanistic studies further confirmed that patients taking TTP399 showed no increase in ketone levels during acute insulin withdrawal.[1]

  • Reduced Insulin Dosage: Patients treated with TTP399 showed a reduction in their total daily mealtime bolus insulin dose.[1]

These findings led to the U.S. Food and Drug Administration (FDA) granting Breakthrough Therapy designation to TTP399 as an adjunct therapy to insulin for type 1 diabetes in April 2021.[1][9]

Quantitative Data Summary:
ParameterTTP399 (800mg) GroupPlacebo GroupSignificance
Change in HbA1c Statistically significant reduction-p < 0.01[2]
Hypoglycemic Episodes ~40% reduction in frequency-Clinically relevant[8]
Fasting Plasma Glucagon -20 pg/ml-p < 0.05[2][3]
HDL Cholesterol +3.2 mg/dl-p < 0.05[2][3]

Note: Data is compiled from multiple sources reporting on clinical trials of TTP399.

Comparison with Alternative Therapies for Type 1 Diabetes

The current standard of care for type 1 diabetes is insulin therapy.[11] Other adjunctive therapies are also used "off-label" to help manage blood glucose levels.[12] Here, we compare TTP399 to these alternatives.

FeatureTTP399Insulin TherapyMetformin (Off-label for T1D)SGLT-2 Inhibitors (Off-label for T1D)
Primary Mechanism Liver-selective glucokinase activationExogenous replacement of insulinDecreases hepatic glucose production, increases insulin sensitivity[13]Increases urinary glucose excretion[14]
Route of Administration Oral[1]Subcutaneous injection or pump[11]Oral[13]Oral[14]
Effect on HbA1c Reduction[8]Reduction[11]Modest reductionReduction
Risk of Hypoglycemia Reduced risk[1][8]High riskLow riskLow risk
Risk of Ketoacidosis No increased risk[1][8]Risk if insulin is missed or insufficientLow riskIncreased risk
Weight Effect Potential for weight reduction in certain populations[2][3]Potential for weight gainWeight neutral or modest lossWeight loss

Figure 2: Therapeutic Options in Type 1 Diabetes Management.

Experimental Protocols for In Vivo Studies

The in vivo evaluation of novel anti-diabetic compounds like 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid derivatives relies on robust and well-characterized animal models of diabetes.[15][16] These models are essential for preclinical assessment of efficacy and safety.[17][18]

Protocol 1: Induction of Type 1 Diabetes in Rodents using Streptozotocin (STZ)

This is a widely used chemically induced model of type 1 diabetes.[15][17][18] STZ is a toxin that specifically destroys pancreatic β-cells.[17]

Materials:

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • Male Sprague-Dawley rats or C57BL/6J mice[18]

  • Glucometer and test strips

  • Insulin (for animal maintenance post-induction)

Procedure:

  • Preparation of STZ Solution: Immediately before use, dissolve STZ in cold citrate buffer. The solution should be protected from light.

  • Animal Preparation: Fast the animals for 4-6 hours before STZ injection.

  • STZ Administration: Administer a single intraperitoneal (IP) injection of STZ. A common dose for rats is 65 mg/kg, and for mice, a high dose of 150-200 mg/kg or multiple low doses can be used.[15]

  • Induction of Hyperglycemia: Provide the animals with a 5% sucrose solution for the first 24 hours after injection to prevent initial hypoglycemia due to massive insulin release from dying β-cells.

  • Confirmation of Diabetes: Monitor blood glucose levels daily from a tail vein blood sample. Animals with non-fasting blood glucose levels consistently above 250 mg/dL for three consecutive days are considered diabetic and can be used for the study.

  • Animal Maintenance: Provide diabetic animals with daily insulin injections to prevent severe weight loss and ketoacidosis, maintaining a controlled hyperglycemic state.[17]

Protocol 2: Evaluation of a Test Compound in STZ-Induced Diabetic Animals

Procedure:

  • Acclimatization and Grouping: After confirming diabetes, allow the animals to acclimatize for one week. Then, randomly divide them into groups (e.g., vehicle control, positive control, and different dose levels of the test compound).

  • Dosing: Administer the 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid derivative (e.g., TTP399) or vehicle orally once daily for the duration of the study (e.g., 4-8 weeks).

  • Monitoring:

    • Blood Glucose: Measure non-fasting blood glucose levels at regular intervals (e.g., daily or weekly).

    • HbA1c: At the beginning and end of the study, collect blood samples for HbA1c analysis to assess long-term glycemic control.

    • Body Weight: Record body weight weekly.

    • Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the study to evaluate glucose disposal.

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect blood and tissues for further analysis (e.g., plasma insulin, lipid profile, histological examination of the pancreas).

Figure 3: Workflow for In Vivo Evaluation of an Anti-Diabetic Compound.

Conclusion

The in vivo evaluation of 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid derivatives, exemplified by TTP399, has demonstrated a promising and novel approach to the management of diabetes. The liver-selective activation of glucokinase offers the potential for improved glycemic control with a significantly reduced risk of hypoglycemia, a major limiting factor in current insulin-based therapies. The clinical data for TTP399 in type 1 diabetes is encouraging, suggesting it could be a valuable adjunctive therapy. Further long-term studies are necessary to fully establish its safety and efficacy profile. The use of established in vivo models, such as the STZ-induced diabetic rodent, is crucial for the preclinical assessment of this and other emerging classes of anti-diabetic compounds.

References

  • TTP399 - VTV Therapeutics. [Link]

  • Type 1 Diabetes Mouse & Rat Models - Charles River Laboratories. [Link]

  • The Use of Animal Models in the Study of Diabetes Mellitus - In Vivo. [Link]

  • vTv Therapeutics Announces Results from SimpliciT-1 Study of TTP399 in Patients with Type 1 Diabetes - UNC Health. [Link]

  • FDA Designates TTP399 a Breakthrough Therapy for People Living with T1D. [Link]

  • Animal models for type 1 and type 2 diabetes: advantages and limitations - PMC. [Link]

  • Preclinical models for Type 1 Diabetes Mellitus - A practical approach for research. [Link]

  • Anti-Diabetic In-Vivo Animal Models: A Review - IJNRD. [Link]

  • The SimpliciT1 Study: A Randomized, Double-Blind, Placebo-Controlled Phase 1b/2 Adaptive Study of TTP399, a Hepatoselective Glucokinase Activator, for Adjunctive Treatment of Type 1 Diabetes - PMC - PubMed Central. [Link]

  • Natural Remedies & Considerations for Treating Type 1 Diabetes - Avena Natural Health. [Link]

  • vTv Therapeutics Completes Enrollment of Phase 2b Trial Evaluating TTP399 for the Treatment of Type 2 Diabetes. [Link]

  • Alternative Treatments and Potential Cures for Type 1 Diabetes - Open PRAIRIE - South Dakota State University. [Link]

  • The “Other” Treatments for T1D - Type 1 University. [Link]

  • Targeting hepatic glucokinase to treat diabetes with TTP399, a hepatoselective glucokinase activator. [Link]

  • Non-medical diabetes treatments: do they really work? - Teladoc Health. [Link]

  • Alternative therapies useful in the management of diabetes: A systematic review - PMC. [Link]

  • Targeting hepatic glucokinase to treat diabetes with TTP399, a hepatoselective glucokinase activator - ResearchGate. [Link]

  • TTP399: an investigational liver-selective glucokinase (GK) activator as a potential treatment for type 2 diabetes - PubMed. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. [Link]

  • Drug Delivery System in the Treatment of Diabetes Mellitus - Frontiers. [Link]

  • Novel Therapies in Diabetes: A Comprehensive Narrative Review of GLP-1 Receptor Agonists, SGLT2 Inhibitors, and Beyond - PMC. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - ResearchGate. [Link]

  • Novel Therapeutic Agents for Management of Diabetes Mellitus: A Hope for Drug Designing against Diabetes Mellitus - MDPI. [Link]

  • Novel targets for potential therapeutic use in Diabetes mellitus - PMC. [Link]

  • A Novel In Vivo Method Using Caenorhabditis elegans to Evaluate α-Glucosidase Inhibition by Natural Products for Type 2 Diabetes Treatment - MDPI. [Link]

  • Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxo-thiazolidi n-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells | Request PDF - ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC. [Link]

  • Biological Evaluation of a Novel 2'-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor - Scientific Research Publishing. [Link]

  • Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells - PubMed. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - Semantic Scholar. [Link]

  • Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. | Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-of-2-(5-((5-(4-chlorophenyl)furan-2-yl)m-Chandrappa-Reddy/a30c8f5e7f1d4411130d93859062319082a63750]([Link]

  • Synthesis and In-Vitro Antibacterial Activity of 2-Acetyl-4-Chloro- 5-Methylphenyl 2,3,4,5-Tetrafluorobenzoate Derivatives - IJPPR. [Link]

  • In Silico and In Vivo Evaluation of a New Derivative from Memantine and Sinapic Acid (N-Sinapoyl-memantine) as a Candidate for the Management of Alzheimer's Disease - MDPI. [Link]

  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Link]

Sources

Safety Operating Guide

2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Disposal Strategy

2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid (CAS: 890097-98-0) is a fluorinated


-keto acid intermediate.[1] Unlike standard organic acids, its disposal is governed by two critical chemical functionalities:
  • The Fluorinated Aryl Ring: Mandates incineration with flue-gas scrubbing (to capture Hydrogen Fluoride).

  • The

    
    -Keto Acid Moiety:  Susceptible to decarboxylation and polymerization if improperly mixed with strong oxidizers or heated.
    

Immediate Directive: Do NOT dispose of via sink/drain, even if neutralized. This compound must be segregated into Fluorinated Organic Waste streams to comply with EPA and local environmental standards regarding halogenated organic release.

Part 1: Chemical Characterization & Hazard Identification

To dispose of a chemical safely, you must understand what drives its reactivity in a waste drum.

PropertySpecificationDisposal Implication
Physical State Solid (typically off-white powder)Must be packaged as solid waste or dissolved in compatible solvent for bulking.[1]
Acidity (pKa) ~2.0 – 3.0 (Est. Carboxylic Acid)Corrosive. Incompatible with Cyanides, Sulfides, and Strong Bases (exothermic neutralization).
Halogen Content Fluorine (F) on Phenyl RingCombustion Hazard. Thermal decomposition releases Hydrogen Fluoride (HF).[1] Waste label must read "Halogenated."
Reactivity

-Keto functionality
Oxidation Risk. Avoid mixing with Nitric Acid or Peroxides in waste containers (risk of rapid gas evolution/pressure).[1]

The "Why" Behind the Protocol: The presence of the fluorine atom is the deciding factor. Standard incineration of organic waste converts carbon to


 and hydrogen to 

. However, fluorinated compounds convert to Hydrogen Fluoride (HF) gas. If this waste is sent to a facility without acid-gas scrubbers, it damages the incinerator and releases toxic emissions. Therefore, correct labeling is not just bureaucratic—it is an engineering necessity.

Part 2: Pre-Disposal Segregation & Stabilization

Before moving the material to the waste area, stabilize the waste stream at the bench.

Segregation Logic (The "Do Not Mix" List)
  • Incompatible: Strong Bases (NaOH, KOH). Reason: Mixing concentrated acid with base in a closed waste drum generates heat (exotherm), potentially pressurizing the vessel.

  • Incompatible: Oxidizers (Peroxides, Permanganates). Reason:

    
    -keto acids can undergo oxidative decarboxylation, releasing 
    
    
    
    and
    
    
    gas, leading to drum bulging or rupture.
  • Compatible: Halogenated solvents (DCM, Chloroform), Non-halogenated solvents (Ethyl Acetate, Methanol - only if pH is managed).[1]

Visualizing the Waste Stream Workflow

The following diagram illustrates the decision logic for segregating this specific compound.

DisposalLogic Start Waste: 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid (Pure/Excess) StateCheck->SolidPath LiquidPath Solution (Mother Liquor) StateCheck->LiquidPath SolidBin Container: Wide-Mouth HDPE Jar Label: 'Solid Hazardous Waste - Toxic/Corrosive' SolidPath->SolidBin SolventCheck Check Solvent Compatibility LiquidPath->SolventCheck Halogenated Solvent is Halogenated (e.g., DCM) SolventCheck->Halogenated NonHalogenated Solvent is Non-Halogenated (e.g., MeOH) SolventCheck->NonHalogenated HaloWaste Stream: Halogenated Organic Waste (High BTU Incineration) Halogenated->HaloWaste Preferred Path NonHaloWaste Stream: Segregated Organic Acid Waste (Do NOT mix with general solvents) NonHalogenated->NonHaloWaste Requires pH Check

Figure 1: Segregation decision tree ensuring the fluorinated acid is routed to the correct incineration stream.

Part 3: The Disposal Workflow (Step-by-Step)

Scenario A: Disposal of Solid Reagent (Excess/Expired)

Best Practice: Keep as a solid. Dissolving it unnecessarily increases waste volume and risk.

  • PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid metal containers due to acid corrosion.

  • Transfer: Transfer the solid quantitatively to the jar.

  • Labeling (Critical):

    • Chemical Name: "2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid"[1][2]

    • Hazard Checkboxes: [x] Corrosive (Acid), [x] Toxic.

    • Add Note: "Contains Fluorine - Requires Scrubbed Incineration."

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Context: You have performed a reaction and this acid is in the waste solvent.

  • pH Check: If the waste solution is highly acidic (pH < 2), consider a controlled adjustment to pH 4-5 using dilute Sodium Bicarbonate before bottling.

    • Warning: Perform this in a beaker, not the waste bottle. Allow

      
       evolution to cease completely before transfer.
      
  • Solvent Selection:

    • If the primary solvent is Dichloromethane (DCM) : Pour into the "Halogenated Waste" carboy. The fluorine on the molecule matches this stream.

    • If the primary solvent is Methanol/Ethyl Acetate : Pour into "Organic Waste." However, if the concentration of the fluorinated acid is high (>5%), segregate it into a separate bottle labeled "Fluorinated Organic Solvents" to prevent contamination of fuel-blending streams that cannot handle halogens.

  • Secondary Containment: Ensure the waste carboy sits in a secondary tray to catch drips.

Part 4: Emergency Contingencies (Spill & Exposure)

Because this is a solid organic acid, spills are generally manageable if kept dry.

Spill Response Protocol
  • Isolate: Mark the area.[3] If the powder is fine and airborne, evacuate the lab to let dust settle.

  • Protect: Wear N95 or P100 respirator if dust is visible.

  • Neutralize (Dry Method):

    • Do NOT spray water directly (spreads the contamination).

    • Cover the spill with Sodium Carbonate (Soda Ash) or Calcium Carbonate .

    • Mix gently with a spatula until the acid is coated.

  • Clean: Scoop the mixture into a disposal bag. Wipe the surface with a damp paper towel, then test surface pH.

  • Disposal: Label the debris bag as "Contaminated Solid Waste (Fluorinated Acid)."

Medical Response (Specific to Fluorinated Compounds)

While the fluorine is bonded to carbon (C-F) and is stable, if the compound is exposed to extreme heat or fire, HF gas may be present.

  • Skin Contact: Wash immediately with soap and water for 15 minutes. If burning persists, seek medical attention. (Note: Calcium gluconate gel is typically reserved for inorganic HF, but having it on hand in a fluorine-heavy lab is a standard precaution).[1]

References

  • United States Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.[4]Link[1][4]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Link

  • Fisher Scientific. (2024).[5] Safety Data Sheet: 5-Fluoro-2-methyl-1H-indene-3-acetic acid (Structural Analog).[1]Link[1]

Sources

Personal protective equipment for handling 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) for Handling 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary & Substance Profile

Compound Identity:

  • Chemical Name: 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid[1]

  • CAS Number: 890097-98-0 (Representative ID for this specific isomer)[1]

  • Chemical Class: Fluorinated Aryl Alpha-Keto Acid

  • Context: Used primarily as a pharmaceutical intermediate and building block in drug discovery (e.g., for indole or quinoxaline synthesis).

Safety Philosophy (The "Why"): As a Senior Application Scientist, I must distinguish between generic safety and structural safety. This compound features an alpha-keto acid moiety attached to a fluorinated aromatic ring .

  • The Acid Hazard: Alpha-keto acids are stronger acids than their corresponding carboxylic analogs (lower pKa). They are corrosive to mucous membranes and skin.[2]

  • The Fluorine Factor: Unlike aliphatic fluoroacetates (which are metabolically catastrophic), this is an aryl fluoride. The C-F bond is stable.[3][4] However, the fluorine atom increases lipophilicity, potentially enhancing skin absorption of the corrosive acid moiety.

  • Physical State: Typically a solid powder. The primary vector for exposure is inhalation of dust during weighing and dermal absorption during solubilization.

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the hazard bands. While specific GHS data for this exact intermediate may be sparse in public databases, we apply the Precautionary Principle based on its structural analogs (e.g., 5-Fluoro-2-methylphenol and Phenylglyoxylic acid).

Hazard CategoryLikely GHS ClassificationOperational Implication
Skin Corrosion/Irritation Category 1B or 2 (H314/H315)Causes severe skin burns or irritation.[5] Acid resistant gloves are non-negotiable.
Eye Damage Category 1 (H318)Risk of permanent corneal damage from dust or splashes. Safety glasses are insufficient.
Acute Toxicity Category 4 (Oral/Inhalation)Harmful if swallowed or inhaled. Avoid dust generation.[5][6][7][8]
Reactivity Moisture Sensitive Alpha-keto acids can be hygroscopic; protect from ambient moisture to prevent degradation.
Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision matrix for selecting PPE based on the experimental state (Solid vs. Solution).

PPE_Decision_Matrix Start Start: Handling 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid State_Check Determine Physical State Start->State_Check Solid Solid / Powder (Weighing, Transfer) State_Check->Solid Solution Solution / Liquid (Reaction, Extraction) State_Check->Solution Risk_Dust Risk: Inhalation & Mucous Membrane Irritation Solid->Risk_Dust Risk_Splash Risk: Dermal Absorption & Corrosive Splash Solution->Risk_Splash PPE_Solid REQ: Chemical Fume Hood + N95 (if open bench) + Double Nitrile Gloves + Tight-fitting Goggles Risk_Dust->PPE_Solid Mitigation PPE_Liquid REQ: Fume Hood + Neoprene/Nitrile Gloves (Long Cuff) + Face Shield (if >100mL) + Lab Coat (Buttoned) Risk_Splash->PPE_Liquid Mitigation

Figure 1: Decision logic for PPE selection based on physical state and primary exposure vectors.

The PPE Matrix (Specification)

This table synthesizes field experience with regulatory standards. Do not substitute "standard" lab gear where "enhanced" protection is specified.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Engineering Control: Chemical Fume Hood (Face velocity: 80–100 fpm). Backup: NIOSH N95 or P100 Respirator.The compound is an irritant powder. Fume hoods prevent aerosolization.[8] Respirators are a secondary defense only if weighing outside a hood (not recommended).
Hand (Inner) Nitrile (4 mil / 0.1 mm) Acts as a barrier against incidental contact and perspiration.
Hand (Outer) Nitrile (Minimum 5-8 mil) OR Neoprene Causality: Alpha-keto acids are corrosive. Thicker nitrile provides longer breakthrough time. Neoprene offers superior acid resistance if working with concentrated solutions.
Eye/Face Chemical Splash Goggles (Indirect Vent) Critical: Standard safety glasses allow dust/vapors to bypass the lens. Goggles seal the orbital area against corrosive dust.
Body Lab Coat (100% Cotton or Nomex) Synthetic blends can melt if a reaction exotherms or if exposed to fire. Cotton resists minor acid splashes better than polyester.

Operational Protocols

A. Pre-Operational Verification (The "Self-Validating" Step)

Before opening the container, perform this 3-point check:

  • Airflow: Verify fume hood monitor reads "Safe" or use a tissue strip to visualize inward airflow.

  • Glove Integrity: Inflate gloves slightly to check for pinholes. Trust, but verify.

  • Neutralizer: Have a saturated Sodium Bicarbonate (

    
    ) solution or Calcium Gluconate gel nearby.
    
    • Note: While this is an aryl fluoride (not HF), Calcium Gluconate is a prudent precaution in fluorinated chemistry labs in case of unexpected decomposition or misidentification of reagents.

B. Safe Handling Workflow (Step-by-Step)
  • Donning Sequence:

    • Wash hands.[6][7][8][9]

    • Don inner gloves (under lab coat cuffs).

    • Don lab coat.

    • Don outer gloves (over lab coat cuffs)—create a "shingle" effect so liquid runs off, not into the sleeve.

    • Don goggles.

  • Weighing & Transfer:

    • Static Control: Fluorinated powders are often static-prone. Use an anti-static gun or polonium strip if available to prevent "jumping" of powder.

    • Transfer: Weigh inside the fume hood. If the balance is external, tare the vial inside the hood, add solid, cap tightly, and then move to the balance. Never transport open containers of this solid.

  • Reaction Setup:

    • Add solvent slowly. Alpha-keto acids can be exothermic upon solvation.

    • Ensure the vessel is vented (e.g., nitrogen line) to prevent pressure buildup if decarboxylation occurs (a known risk with alpha-keto acids).

C. Decontamination & Doffing[5][10]
  • Wipe outer gloves with a dry paper towel to remove powder.

  • Remove outer gloves using the "beak" method (pinch outside, pull off inside-out).

  • Wash inner gloves with soap and water before removing them.

  • Remove goggles and lab coat.

  • Wash hands thoroughly with soap and water for 20 seconds.

Emergency Response & Disposal

Emergency Procedures
  • Skin Contact: Immediately brush off dry powder. Flush with water for 15 minutes. Do not use organic solvents (ethanol/DMSO) as they may increase skin absorption.

  • Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open. Seek medical attention immediately—corrosive eye damage is rapid.

  • Spill Cleanup:

    • Isolate the area.

    • Cover spill with Sodium Bicarbonate or Soda Ash to neutralize the acid.

    • Sweep up (do not vacuum) to avoid aerosolization.

    • Place in a hazardous waste container labeled "Fluorinated Organic Acid."

Disposal Strategy

Do not pour down the drain.

  • Segregation: Dispose of as Halogenated Organic Solvent/Solid Waste .

  • Labeling: Clearly mark "Contains Fluorine" and "Corrosive Acid." This prevents mixing with incompatible waste streams (e.g., strong oxidizers) that could rupture waste drums.

References & Grounding

  • National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary for CID 7454869 (Related Structure: Aryl-oxoacetic acids). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the Application of the CLP Criteria - Skin Corrosion/Irritation.[9] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid
Reactant of Route 2
2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.